Cilastatina sódica

Descripción general

Descripción

Cilastatina es un compuesto químico conocido por su función como inhibidor de la dehidropeptidasa renal. Se utiliza principalmente en combinación con el antibiótico imipenem para prevenir su degradación por la dehidropeptidasa renal, prolongando así la eficacia del antibiótico . La cilastatina en sí misma no posee actividad antibiótica, pero aumenta la eficacia del imipenem al inhibir su metabolismo .

Aplicaciones Científicas De Investigación

La cilastatina tiene una amplia gama de aplicaciones de investigación científica. Se utiliza en el tratamiento de infecciones bacterianas cuando se combina con imipenem . Además, la cilastatina ha demostrado potencial como agente antiinflamatorio y neuroprotector en el manejo del glaucoma . También se está estudiando por sus efectos protectores contra la lesión por isquemia-reperfusión renal . En el campo de la química, la cilastatina se utiliza como un compuesto modelo para estudiar la inhibición enzimática y las interacciones de fármacos .

Mecanismo De Acción

La cilastatina ejerce sus efectos al inhibir la enzima dehidropeptidasa renal I, que es responsable de la degradación del imipenem . Al inhibir esta enzima, la cilastatina previene el metabolismo del imipenem, prolongando así su actividad antibacteriana . El blanco molecular de la cilastatina es el sitio activo de la dehidropeptidasa renal I, donde se une e inhibe la actividad de la enzima .

Análisis Bioquímico

Biochemical Properties

Cilastatin sodium plays a crucial role in biochemical reactions by inhibiting the renal enzyme dehydropeptidase I. This inhibition prevents the degradation of the broad-spectrum antibiotic imipenem, thereby enhancing its efficacy. Cilastatin sodium also interacts with some bacterial zinc-containing β-lactamases, inhibiting their activity and thus contributing to the suppression of bacterial metabolism . These interactions are essential for maintaining the stability and effectiveness of imipenem in treating bacterial infections.

Cellular Effects

Cilastatin sodium influences various types of cells and cellular processes. By inhibiting dehydropeptidase I, it prevents the hydrolysis of imipenem in the kidneys, allowing the antibiotic to exert its bactericidal effects more effectively. This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism by ensuring that imipenem remains active within the body for a longer duration . The presence of cilastatin sodium can also affect the expression of genes related to antibiotic resistance in bacteria, thereby enhancing the overall efficacy of the antibiotic treatment.

Molecular Mechanism

The molecular mechanism of cilastatin sodium involves its binding interactions with dehydropeptidase I and bacterial zinc-containing β-lactamases. By binding to the active site of dehydropeptidase I, cilastatin sodium inhibits the enzyme’s activity, preventing the degradation of imipenem. This inhibition allows imipenem to remain active and exert its bactericidal effects. Additionally, cilastatin sodium’s interaction with bacterial zinc-containing β-lactamases inhibits their activity, further enhancing the efficacy of imipenem . These binding interactions are crucial for the compound’s role in enhancing antibiotic treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cilastatin sodium can change over time. The compound is stable under specific storage conditions, typically between 2-8°C . Its stability and efficacy can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that cilastatin sodium can maintain its inhibitory effects on dehydropeptidase I and bacterial zinc-containing β-lactamases over extended periods, ensuring the sustained efficacy of imipenem in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of cilastatin sodium vary with different dosages in animal models. At lower doses, cilastatin sodium effectively inhibits dehydropeptidase I, enhancing the efficacy of imipenem without causing significant adverse effects. At higher doses, cilastatin sodium may exhibit toxic effects, including nephrotoxicity and hepatotoxicity . These threshold effects highlight the importance of optimizing the dosage of cilastatin sodium to achieve the desired therapeutic outcomes while minimizing potential adverse effects.

Metabolic Pathways

Cilastatin sodium is involved in metabolic pathways related to the inhibition of dehydropeptidase I and bacterial zinc-containing β-lactamases. By inhibiting these enzymes, cilastatin sodium affects the metabolic flux and metabolite levels associated with the degradation of imipenem . This inhibition ensures that imipenem remains active within the body, enhancing its bactericidal effects and improving the overall efficacy of the antibiotic treatment.

Transport and Distribution

Cilastatin sodium is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of cilastatin sodium in the kidneys, where it exerts its inhibitory effects on dehydropeptidase I . The compound’s distribution within the body is crucial for maintaining the stability and efficacy of imipenem, ensuring that the antibiotic remains active and effective in treating bacterial infections.

Subcellular Localization

The subcellular localization of cilastatin sodium is primarily within the renal cells, where it inhibits dehydropeptidase I. This localization is facilitated by targeting signals and post-translational modifications that direct cilastatin sodium to specific compartments or organelles within the cells . The compound’s activity and function are closely linked to its subcellular localization, ensuring that it effectively inhibits dehydropeptidase I and enhances the efficacy of imipenem.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La cilastatina se puede sintetizar mediante diversos métodos. Un enfoque implica la hidrólisis enantioselectiva del (±)-2,2-dimetilciclopropanocarboxilato de metilo utilizando esterasas microbianas . Otro método incluye la cristalización del ácido (Z)-7-cloro-2-((S)-2,2-dimetilciclopropilcarboxamida)-2-heptenoico, seguido de la purificación mediante resina macroporosa neutra para obtener cilastatina sódica .

Métodos de producción industrial: La producción industrial de cilastatina a menudo implica el uso de técnicas de cristalización avanzadas para garantizar una alta pureza y rendimiento. El proceso generalmente incluye la reacción del 7-cloro-2-oxoheptanoato de etilo con (S)-2,2-dimetilciclopropanocarboxamida, seguida de pasos de purificación adicionales .

Análisis De Reacciones Químicas

Tipos de reacciones: La cilastatina experimenta diversas reacciones químicas, incluida la oxidación y la hidrólisis. El compuesto es estable en condiciones normales, pero puede ser susceptible a la degradación en presencia de oxígeno y humedad .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y las reacciones de cilastatina incluyen esterasas microbianas, solventes orgánicos como el isoctano y agentes de cristalización . Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para garantizar una alta enantioselectividad y rendimiento.

Principales productos formados: El principal producto formado a partir de la síntesis de cilastatina es la cilastatina sódica, que se utiliza en combinación con imipenem para mejorar su actividad antibacteriana .

Comparación Con Compuestos Similares

La cilastatina es única en su capacidad para inhibir la dehidropeptidasa renal I sin poseer actividad antibiótica en sí misma . Compuestos similares incluyen otros inhibidores de betalactamasas como clavulanato, sulbactam y tazobactam, que se utilizan en combinación con antibióticos betalactámicos para mejorar su eficacia . A diferencia de la cilastatina, estos inhibidores poseen cierta actividad antibacteriana intrínseca .

Conclusión

La cilastatina es un compuesto valioso en el campo de la medicina y la investigación científica. Su capacidad para inhibir la dehidropeptidasa renal I y mejorar la eficacia del imipenem la convierte en un componente crucial en el tratamiento de infecciones bacterianas

Propiedades

Key on ui mechanism of action |

Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem. |

|---|---|

Número CAS |

81129-83-1 |

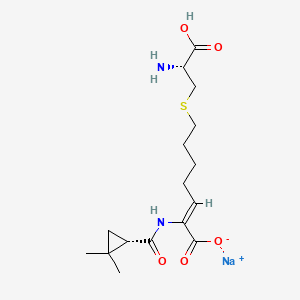

Fórmula molecular |

C16H25N2NaO5S |

Peso molecular |

380.4 g/mol |

Nombre IUPAC |

sodium;(2R)-2-amino-3-[(Z)-6-carboxy-6-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hex-5-enyl]sulfanylpropanoate |

InChI |

InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1 |

Clave InChI |

QXPBTTUOVWMPJN-QBNHLFMHSA-M |

SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] |

SMILES isomérico |

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)[O-])N)/C(=O)O)C.[Na+] |

SMILES canónico |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)[O-])N)C(=O)O)C.[Na+] |

Key on ui other cas no. |

81129-83-1 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Números CAS relacionados |

82009-34-5 (Parent) |

Solubilidad |

1.00e-01 g/L |

Sinónimos |

Cilastatin Cilastatin Monosodium Salt Cilastatin Sodium MK 0791 MK 791 MK-791 MK0791 MK791 Monosodium Salt, Cilastatin Salt, Cilastatin Monosodium Sodium, Cilastatin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

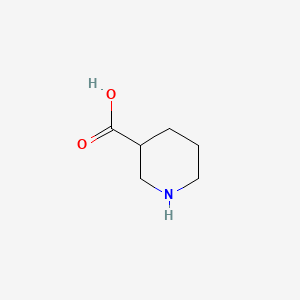

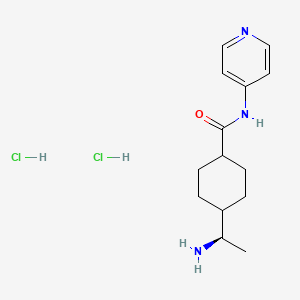

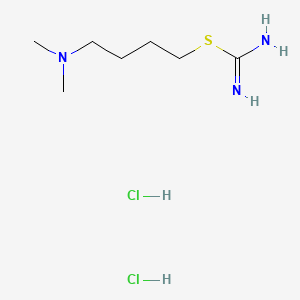

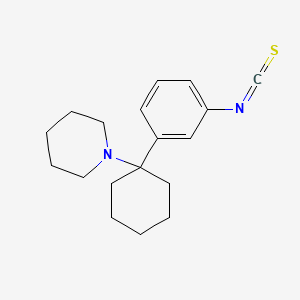

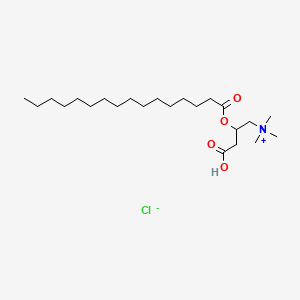

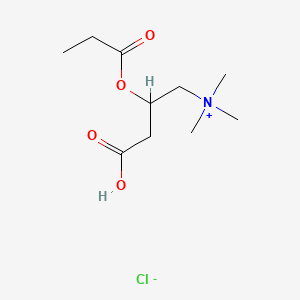

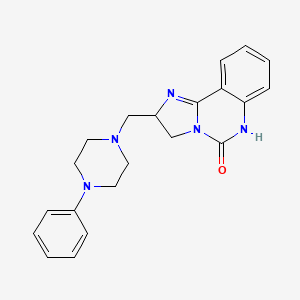

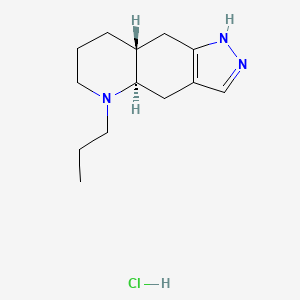

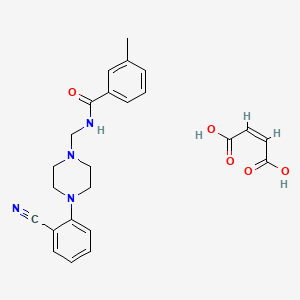

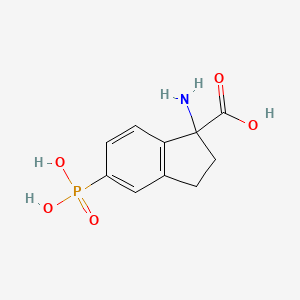

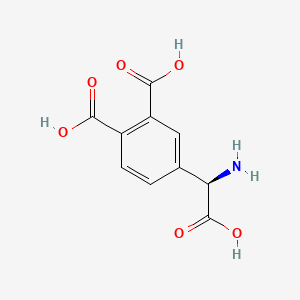

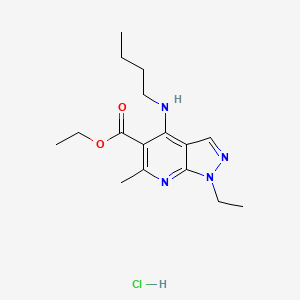

Feasible Synthetic Routes

Q1: What is Cilastatin Sodium and what is its primary function?

A1: Cilastatin Sodium is a specific and competitive inhibitor of renal dehydropeptidase-I, an enzyme found predominantly in the kidneys. [] It is not an antibiotic itself but is administered in combination with Imipenem, a carbapenem antibiotic, to prevent its metabolic degradation in the kidneys. []

Q2: How does Cilastatin Sodium interact with its target, dehydropeptidase-I?

A2: Cilastatin Sodium binds to the active site of dehydropeptidase-I, forming a complex that prevents Imipenem from binding and being hydrolyzed. This mechanism allows for higher and more sustained concentrations of Imipenem in the systemic circulation and in the urine. []

Q3: What is the molecular formula and weight of Cilastatin Sodium?

A3: The molecular formula of Cilastatin Sodium is C16H25ClN2O5SNa. Its molecular weight is 404.89 g/mol. []

Q4: Is there any spectroscopic data available for Cilastatin Sodium?

A4: While the provided research papers do not delve into specific spectroscopic data like NMR or IR, they utilize High-Performance Liquid Chromatography (HPLC) extensively for the analysis and quantification of Cilastatin Sodium. [, , , ]

Q5: How does Cilastatin Sodium affect the pharmacokinetics of Imipenem?

A5: Co-administration of Cilastatin Sodium with Imipenem significantly increases the urinary recovery of Imipenem. Studies in human volunteers showed that urinary recovery of Imipenem increased from a range of 12-42% when administered alone to 64-75% when given with Cilastatin Sodium at a 1:1 ratio. [] This increase is attributed to the inhibition of Imipenem metabolism by Cilastatin Sodium in the kidneys. []

Q6: Are there any compatibility issues when administering Cilastatin Sodium with Imipenem and other intravenous solutions?

A7: Research indicates that the stability of Imipenem, and thus the mixture of Imipenem and Cilastatin Sodium, in intravenous solutions is limited. [, ] Factors like storage temperature, drug concentration, and specific intravenous solution composition all influence the stability. [, ] While Cilastatin Sodium itself demonstrates greater stability, the combined formulation necessitates careful consideration for storage and administration to ensure efficacy. [, ]

Q7: Are there any known instances of bacterial resistance to Imipenem and Cilastatin Sodium?

A10: Yes, some research shows the emergence of bacterial resistance to Imipenem and Cilastatin Sodium. One study specifically points to Stenotrophomonas maltophilia strains harboring metallo-beta-lactamases (MBLs) demonstrating complete resistance to Imipenem and Cilastatin Sodium. [] This resistance underscores the continuous need to monitor and understand evolving resistance patterns to optimize treatment strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.